molecular formula C20H16N2O4S B14148455 4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline CAS No. 6632-83-3

4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline

Katalognummer: B14148455
CAS-Nummer: 6632-83-3
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: MDCWUZSEQIBPKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline is a complex organic compound with a unique structure that includes a benzodioxole ring and a sulfonylaniline group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-aminobenzenesulfonamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

6632-83-3

Molekularformel

C20H16N2O4S

Molekulargewicht

380.4 g/mol

IUPAC-Name

4-[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline

InChI

InChI=1S/C20H16N2O4S/c21-15-2-6-17(7-3-15)27(23,24)18-8-4-16(5-9-18)22-12-14-1-10-19-20(11-14)26-13-25-19/h1-12H,13,21H2

InChI-Schlüssel

MDCWUZSEQIBPKZ-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.